cis-4,4-Difluorooctahydrocyclopenta[c]pyrrole cis-4,4-Difluorooctahydrocyclopenta[c]pyrrole
Brand Name: Vulcanchem
CAS No.: 1251008-46-4
VCID: VC2934310
InChI: InChI=1S/C7H11F2N/c8-7(9)2-1-5-3-10-4-6(5)7/h5-6,10H,1-4H2/t5-,6+/m1/s1
SMILES: C1CC(C2C1CNC2)(F)F
Molecular Formula: C7H11F2N
Molecular Weight: 147.17 g/mol

cis-4,4-Difluorooctahydrocyclopenta[c]pyrrole

CAS No.: 1251008-46-4

Cat. No.: VC2934310

Molecular Formula: C7H11F2N

Molecular Weight: 147.17 g/mol

* For research use only. Not for human or veterinary use.

cis-4,4-Difluorooctahydrocyclopenta[c]pyrrole - 1251008-46-4

Specification

CAS No. 1251008-46-4
Molecular Formula C7H11F2N
Molecular Weight 147.17 g/mol
IUPAC Name (3aR,6aS)-4,4-difluoro-2,3,3a,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole
Standard InChI InChI=1S/C7H11F2N/c8-7(9)2-1-5-3-10-4-6(5)7/h5-6,10H,1-4H2/t5-,6+/m1/s1
Standard InChI Key AXWZHQLOPCLIMR-RITPCOANSA-N
Isomeric SMILES C1CC([C@@H]2[C@H]1CNC2)(F)F
SMILES C1CC(C2C1CNC2)(F)F
Canonical SMILES C1CC(C2C1CNC2)(F)F

Introduction

Structural Characteristics and Chemical Properties

cis-4,4-Difluorooctahydrocyclopenta[c]pyrrole is characterized by a bicyclic structure consisting of a cyclopentane ring fused with a pyrrole ring. The compound's distinctive feature is the presence of two fluorine atoms attached to the 4-position of the cyclopentane portion, maintaining a specific cis stereochemical configuration. This molecular architecture is formally described as rac-(3aR,6aS)-4,4-difluoro-octahydrocyclopenta[c]pyrrole in detailed stereochemical nomenclature .

The compound exists in two primary forms: the free base and the hydrochloride salt. The table below provides a comparative overview of their key chemical properties:

PropertyFree BaseHydrochloride Salt
CAS Number1251008-46-42137762-21-9
Molecular FormulaC₇H₁₁F₂NC₇H₁₂ClF₂N
Molecular Weight147.17183.63
Stereochemistryciscis
Full Stereochemical Descriptorrac-(3aR,6aS)-4,4-difluoro-octahydrocyclopenta[c]pyrrolerac-(3aR,6aS)-4,4-difluoro-octahydrocyclopenta[c]pyrrole hydrochloride

The strategic incorporation of fluorine atoms significantly influences the compound's physicochemical properties. Fluorine, being highly electronegative, creates strong polar bonds with carbon, which can substantially alter:

The hydrochloride salt form typically offers enhanced aqueous solubility compared to the free base, making it potentially more suitable for certain pharmaceutical applications .

Synthesis and Preparation Methods

The synthesis of cis-4,4-Difluorooctahydrocyclopenta[c]pyrrole typically involves strategic fluorination of appropriate precursor compounds. Several methodological approaches have been developed for its preparation, with careful attention to stereochemical control.

Laboratory-Scale Synthesis

The conventional laboratory synthesis pathway involves the reaction of a cyclopentane derivative with a fluorinating agent under precisely controlled conditions. This process requires:

  • Preparation of the cyclopentane-pyrrole fused ring system

  • Functionalization of the 4-position to create a suitable substrate for fluorination

  • Introduction of fluorine atoms using appropriate fluorinating agents

  • Purification and isolation of the desired stereoisomer

CompoundRelative EfficacyToxicity ProfileMechanism Characteristics
cis-4,4-Difluorooctahydrocyclopenta[c]pyrroleSuperior cell viability reductionMinimal at therapeutic dosesUnder investigation
DoxorubicinStandard referenceDose-limiting cardiotoxicityDNA intercalation, topoisomerase II inhibition
CisplatinStandard referenceNephrotoxicity, neurotoxicityDNA crosslinking

Structure-Activity Relationship Considerations

The specific structural features of cis-4,4-Difluorooctahydrocyclopenta[c]pyrrole likely contribute significantly to its biological activity profile:

  • The bicyclic skeleton provides a rigid framework that may facilitate specific target interactions

  • The fluorine atoms enhance metabolic stability and potentially modify binding characteristics

  • The cis stereochemistry creates a specific three-dimensional conformation critical for biological recognition

This structure-activity relationship suggests potential avenues for further molecular optimization to enhance therapeutic properties.

Related Compounds and Structural Analogs

Understanding the properties of related compounds can provide valuable context for evaluating cis-4,4-Difluorooctahydrocyclopenta[c]pyrrole. The non-fluorinated analog, cis-Octahydrocyclopenta[c]pyrrole (CAS: 926276-10-0), shares the same basic scaffold but lacks the fluorine substitution . The structural comparison reveals how fluorination modifies the compound's characteristics:

Propertycis-4,4-Difluorooctahydrocyclopenta[c]pyrrolecis-Octahydrocyclopenta[c]pyrrole
Molecular FormulaC₇H₁₁F₂NC₇H₁₃N
Molecular Weight147.17111.19 (estimated)
Key Structural FeatureContains 4,4-difluoro substitutionNo fluorine substitution
Comparative PropertiesEnhanced metabolic stability, altered lipophilicityMore susceptible to metabolic transformation

Within the broader context of pyrrole derivatives, various structural modifications have been explored to develop compounds with specific pharmacological profiles . The systematic evaluation of structure-activity relationships continues to inform the design of new therapeutic candidates.

Future Research Directions

Based on the promising preliminary results, several avenues for future research on cis-4,4-Difluorooctahydrocyclopenta[c]pyrrole warrant exploration:

  • Elucidation of precise mechanisms of action at the molecular and cellular levels

  • Expansion of in vivo efficacy studies across diverse cancer models

  • Development of optimized analogs with enhanced pharmacokinetic properties

  • Investigation of potential applications beyond oncology

  • Detailed toxicological evaluation to establish safety profiles

  • Exploration of synergistic combinations with established therapeutic agents

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